molecular formula C7H7ClF3NOS B2448450 Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride CAS No. 2287310-66-9

Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride

Cat. No.: B2448450
CAS No.: 2287310-66-9
M. Wt: 245.64
InChI Key: NSCZSAXLTNPJJJ-UHFFFAOYSA-N
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Description

Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethyl group, a fluorophenyl group, and an imino-oxo-lambda6-sulfane moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The imino-oxo-lambda6-sulfane moiety can interact with enzyme active sites, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoromethyl-(4-fluorophenyl)-imino-oxo-lambda6-sulfane;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

difluoromethyl-(4-fluorophenyl)-imino-oxo-λ6-sulfane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NOS.ClH/c8-5-1-3-6(4-2-5)13(11,12)7(9)10;/h1-4,7,11H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCZSAXLTNPJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=N)(=O)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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